molecular formula C11H13N3S2 B1416154 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-89-6

4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No. B1416154
CAS RN: 1105189-89-6
M. Wt: 251.4 g/mol
InChI Key: GKPSBMOYYQRFCT-UHFFFAOYSA-N
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Description

The compound “4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a complex organic molecule that contains a piperidine ring, a thiadiazole ring, and a thiophene ring . Piperidine is a common motif in many pharmaceuticals and natural products, and thiadiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Thiophene is a five-membered ring with one sulfur atom, which is a bioisostere of pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: piperidine, thiadiazole, and thiophene. The connectivity and orientation of these rings in the molecule would significantly influence its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various functional groups within the molecule. For example, the nitrogen atoms in the piperidine and thiadiazole rings could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing thiadiazole and piperidine rings, are pivotal in the development of new therapeutic agents. The literature highlights the extensive pharmacological activities associated with thiadiazole derivatives, including antibacterial, anti-inflammatory, analgesic, antitumor, antiviral, and antimicrobial properties. These activities are attributed to the presence of the toxophoric N2C2S moiety, which is a common feature in many pharmacologically active compounds. Researchers are continuously exploring the combination of different molecules to create hybrid compounds with enhanced biological profiles, indicating the therapeutic versatility of thiadiazole derivatives (Mishra, Singh, Tripathi, & Giri, 2015).

Synthetic and Biological Significance

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, underscoring their importance in pharmaceutical research. These compounds are derived from cyclization reactions of thiosemicarbazone and exhibit substantial biological activity against various bacterial and fungal strains. The pharmaceutical significance of these molecules is a focal point of research, highlighting their potential as the basis for developing new therapeutic agents (Yusuf & Jain, 2014).

Future Directions

The future directions for this compound would likely involve further studies to explore its potential uses, particularly if it shows promising biological activity. This could include medicinal chemistry studies to optimize its activity and selectivity, as well as preclinical and clinical studies if it’s intended to be a drug .

Biochemical Analysis

Biochemical Properties

4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression patterns. Furthermore, this compound may affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. Additionally, the compound’s effects on cellular function may vary over time, depending on factors such as concentration, exposure duration, and cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . Higher doses may lead to toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . For example, it may be transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

properties

IUPAC Name

2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSBMOYYQRFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 2
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 3
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 4
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 5
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 6
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine

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